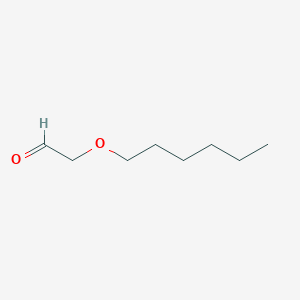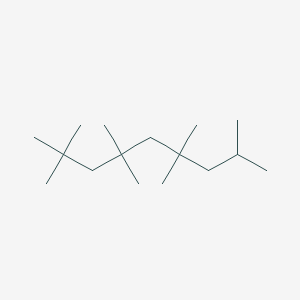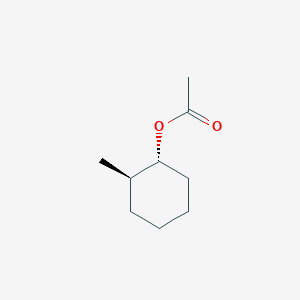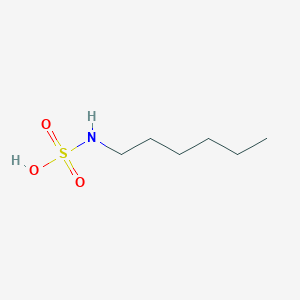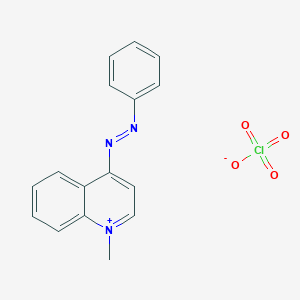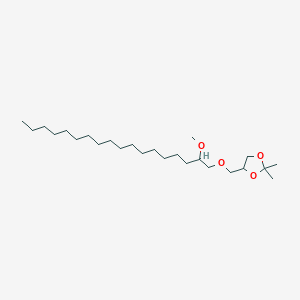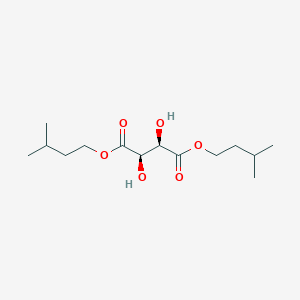![molecular formula C10H10ClNO3 B095223 4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid CAS No. 15386-96-6](/img/structure/B95223.png)
4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid is a derivative of butanoic acid with a chlorophenyl amino group and an oxo functional group. This structure is related to various compounds that have been synthesized and analyzed for their molecular structure, vibrational spectra, and electronic properties. The related compounds have been studied using various spectroscopic methods and theoretical calculations to understand their molecular conformations and potential applications in different fields such as materials science and pharmaceuticals .
Synthesis Analysis
The synthesis of related compounds involves ring-opening reactions and copper-catalyzed cross-coupling reactions. For instance, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is synthesized by reacting itaconic anhydride with 3-aminoacetophenone . Another related surfactant compound with a benzene ring was synthesized using a novel copper-catalyzed cross-coupling reaction . These methods demonstrate the versatility in synthesizing chlorophenyl amino derivatives of butanoic acid.
Molecular Structure Analysis
The molecular structure of these compounds has been confirmed through various spectroscopic techniques such as FT-IR, NMR, and single-crystal X-ray diffraction studies. The crystal structure of one such compound was found to belong to the triclinic unit cell with specific dimensions and space group, indicating the precise arrangement of molecules in the solid state . The geometrical parameters obtained from these studies are in good agreement with those calculated using density functional theory (DFT), which suggests the reliability of the computational methods used .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their HOMO and LUMO analysis, which indicates the charge transfer within the molecule. The first hyperpolarizability and infrared intensities reported in these studies suggest that these compounds may have nonlinear optical properties, which are important for materials used in electronic and photonic devices . The stability of the molecules arising from hyperconjugative interactions and charge delocalization has been analyzed using natural bond orbital (NBO) analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized by their vibrational spectra, hyperpolarizability, molecular electrostatic potential, and thermal analysis. The vibrational studies, including FT-IR and Raman spectra, provide insights into the potential energy distribution within the molecule . The thermal stability has been determined using differential thermal analysis (DTA) and thermogravimetric analysis (TGA), which are crucial for understanding the behavior of these compounds under various temperature conditions . Additionally, the formation of unusual large-diameter premicellar aggregations below the critical micelle concentration (CMC) has been observed for a surfactant derivative, which is significant for applications in detergency and emulsification .
科学的研究の応用
Molecular Docking and Structural Analysis
Molecular Docking and Vibrational Studies : A study conducted on derivatives of butanoic acid, including compounds similar to 4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid, revealed their potential in molecular docking. These compounds showed good biological activities and could inhibit Placenta growth factor (PIGF-1), suggesting pharmacological importance (Vanasundari et al., 2018).
FT-IR, Molecular Structure, and Hyperpolarizability Analysis : Another study on a similar compound, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, focused on its structural analysis using FT-IR, NMR, and X-ray diffraction. The study highlighted the compound's vibrational properties, hyperconjugative interactions, and charge delocalization, contributing to its stability and reactivity (Raju et al., 2015).
Spectroscopic and Supramolecular Studies
- Vibrational Spectroscopic Analysis : Research on chloramphenicol derivatives, closely related to 4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid, utilized vibrational spectroscopy and DFT calculations to explore the molecular structure and non-conventional hydrogen bonds, providing insights into the molecular interactions and stability of these compounds (Fernandes et al., 2017).
Pharmaceutical Research and Development
- Potential Anti-Diabetic Agent : A study on a derivative of oxobutanoic acid, similar to 4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid, explored its potential as an insulinotropic agent for treating non-insulin dependent diabetes mellitus. The compound showed significant effects on plasma glucose and serum insulin levels in diabetic rat models (Khurana et al., 2018).
特性
IUPAC Name |
4-(3-chloroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-3,6H,4-5H2,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYXHCXIVNUOJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353714 |
Source


|
| Record name | 4-[(3-chlorophenyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid | |
CAS RN |
15386-96-6 |
Source


|
| Record name | 4-[(3-chlorophenyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

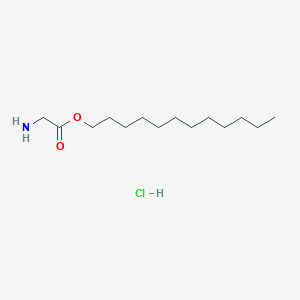
![1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine](/img/structure/B95143.png)
![Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-](/img/structure/B95144.png)
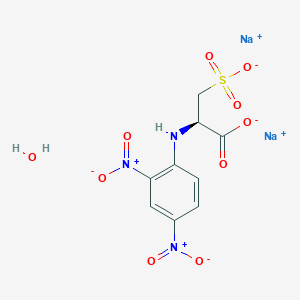
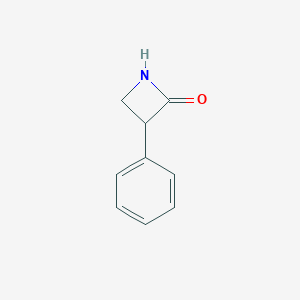
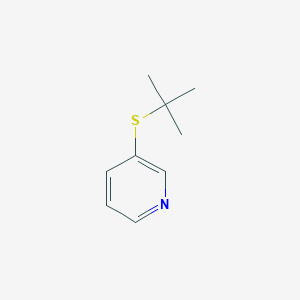
![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)
